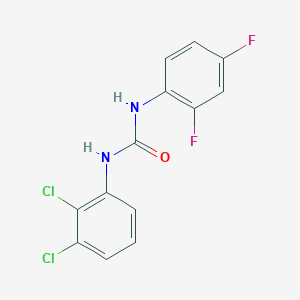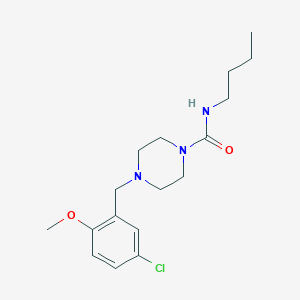
N-(2,3-dichlorophenyl)-N'-(2,4-difluorophenyl)urea
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-N'-(2,4-difluorophenyl)urea, also known as diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost. Diuron belongs to the family of substituted ureas and is structurally similar to other herbicides such as linuron and fluometuron.
Mécanisme D'action
Diuron works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for capturing light energy and converting it into chemical energy. This results in a disruption of the electron transport chain, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on plants. It has been shown to reduce the rate of photosynthesis, decrease the production of chlorophyll, and inhibit the growth of roots. In addition, N-(2,3-dichlorophenyl)-N'-(2,4-difluorophenyl)urea has been found to affect the activity of certain enzymes involved in plant metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a popular herbicide for use in laboratory experiments because of its effectiveness and low cost. It is also relatively easy to handle and can be stored for long periods of time without degradation. However, N-(2,3-dichlorophenyl)-N'-(2,4-difluorophenyl)urea has some limitations, such as its potential toxicity to non-target organisms and its persistence in the environment.
Orientations Futures
There are several areas of future research that could be explored with respect to N-(2,3-dichlorophenyl)-N'-(2,4-difluorophenyl)urea. One area of interest is the development of new formulations of N-(2,3-dichlorophenyl)-N'-(2,4-difluorophenyl)urea that are less toxic to non-target organisms. Another area of research is the study of the long-term effects of N-(2,3-dichlorophenyl)-N'-(2,4-difluorophenyl)urea on the environment, including its potential to accumulate in soil and water. Finally, there is a need for further research into the mechanisms of action of N-(2,3-dichlorophenyl)-N'-(2,4-difluorophenyl)urea at the molecular level, which could lead to the development of new herbicides with improved efficacy and selectivity.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. Diuron is also known to have a long residual activity, which means that it can remain active in the soil for several months after application.
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2,4-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2N2O/c14-8-2-1-3-11(12(8)15)19-13(20)18-10-5-4-7(16)6-9(10)17/h1-6H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEAMFYKEKTYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-(2,4-difluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-{5-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4738804.png)
![N-isopropyl-2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4738809.png)
![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}azepane](/img/structure/B4738819.png)
![N-{[1-(3,4-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B4738832.png)
![ethyl 4-[({2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4738834.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-phenylurea](/img/structure/B4738845.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-2-thiophenesulfonamide](/img/structure/B4738847.png)
![2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4738849.png)
![2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide](/img/structure/B4738857.png)
![N-(2-furylmethyl)-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B4738863.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4738873.png)
![2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4738886.png)
![2-chloro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4738893.png)
